molecular formula C22H23ClN6 B2948637 4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 899411-75-7

4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

Cat. No. B2948637
M. Wt: 406.92
InChI Key: SWSYYWCGHRYKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H23ClN6 and its molecular weight is 406.92. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine' involves the synthesis of intermediate compounds which are then used to form the final product. The key steps in the synthesis pathway include the synthesis of the pyrazolo[1,5-a]pyrimidine ring system, the introduction of the piperazine ring, and the introduction of the chlorophenyl group.

Starting Materials
2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, 3-chloroaniline, piperazine, methyl iodide, sodium hydride, acetic anhydride, triethylamine, N,N-dimethylformamide, chloroacetyl chloride, sodium hydroxide, hydrochloric acid, sodium carbonate, ethanol

Reaction
Synthesis of 3-chloro-4-nitroaniline from 3-chloroaniline and nitric acid, Reduction of 3-chloro-4-nitroaniline to 3-chloroaniline using tin and hydrochloric acid, Synthesis of 4-(3-chlorophenyl)piperazine from 3-chloroaniline and piperazine, Alkylation of 2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine using methyl iodide and sodium hydride, Acetylation of 4-(3-chlorophenyl)piperazine using acetic anhydride and triethylamine, Introduction of the chloroacetyl group to the pyrazolo[1,5-a]pyrimidine ring system using chloroacetyl chloride and sodium hydroxide, Coupling of the acetylated piperazine and chloroacetylated pyrazolo[1,5-a]pyrimidine using N,N-dimethylformamide and triethylamine, Deprotection of the acetyl group using sodium carbonate and ethanol, Purification of the final product using column chromatography

properties

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6/c1-14-11-15(2)24-21-20(14)22-25-16(3)12-19(29(22)26-21)28-9-7-27(8-10-28)18-6-4-5-17(23)13-18/h4-6,11-13H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSYYWCGHRYKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.